In-Depth Technical Guide: Chemical Properties of 1-Chloro-2-[dichloro(phenyl)methyl]benzene
In-Depth Technical Guide: Chemical Properties of 1-Chloro-2-[dichloro(phenyl)methyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-[dichloro(phenyl)methyl]benzene, also known by its synonym (2-Chlorophenyl)phenyldichloromethane, is a chlorinated aromatic compound of significant interest in synthetic organic chemistry. Its primary utility lies in its role as a key intermediate in the preparation of 2-chlorotrityl chloride (2-CTC) resin. This resin is a cornerstone of solid-phase peptide synthesis (SPPS), valued for its ability to anchor the initial amino acid and subsequently release the synthesized peptide under mild acidic conditions, thereby minimizing side reactions. This compound also appears as an impurity in the production of the antifungal agent Clotrimazole.[1] A thorough understanding of its chemical properties is therefore essential for its effective and safe utilization in research and manufacturing.
Chemical and Physical Properties
The physical and chemical properties of 1-Chloro-2-[dichloro(phenyl)methyl]benzene are summarized in the table below. It is important to note that there are some discrepancies in the reported values across different suppliers, particularly for the melting point. While some sources list a high melting point, others describe the compound as a thick oil, suggesting that the former may be erroneous or refer to a different isomeric form.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₉Cl₃ | [2][3] |
| Molecular Weight | 271.57 g/mol | [2][3] |
| CAS Number | 3509-85-1 | [2][3] |
| Appearance | Clear pale yellow thick oil | [1] |
| Melting Point | 157-160 °C (conflicting reports) | [3] |
| Boiling Point | 157-160 °C at 1 Torr | [3] |
| Density | 1.328 ± 0.06 g/cm³ (predicted) | [3] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [3] |
| Storage | Store at 2-8°C in an amber vial under an inert atmosphere. | [1] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately 7.0-7.8 ppm) corresponding to the nine protons on the two phenyl rings. Due to the presence of the ortho-chloro substituent, the signals for the protons on that ring will be distinct from the protons on the unsubstituted phenyl ring. A singlet corresponding to the single proton of the dichloromethyl group would likely appear at a downfield chemical shift due to the strong electron-withdrawing effects of the two chlorine atoms and the adjacent phenyl groups.[4]
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¹³C NMR: The carbon NMR spectrum would display multiple signals in the aromatic region (typically 120-140 ppm), with distinct resonances for each of the carbon atoms in the different chemical environments of the two phenyl rings. A signal corresponding to the carbon of the dichloromethyl group would also be present at a characteristic downfield position.
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-Cl stretching (typically in the range of 600-800 cm⁻¹).
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (271.57 g/mol ). Due to the presence of three chlorine atoms, a characteristic isotopic pattern for M, M+2, M+4, and M+6 would be observed, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Experimental Protocols
Synthesis of 1-Chloro-2-[dichloro(phenyl)methyl]benzene from 2-Chlorobenzophenone
This protocol is adapted from a reported synthesis for the preparation of the precursor for 2-chlorotrityl chloride resin.
Materials:
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2-Chlorobenzophenone
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Phosphorus pentachloride (PCl₅)
Procedure:
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In a reaction vessel equipped with a reflux condenser and a gas outlet to neutralize evolved HCl, combine 2-chlorobenzophenone and a stoichiometric equivalent of phosphorus pentachloride.
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Heat the reaction mixture to 130-140 °C.
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Maintain this temperature for approximately 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
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After the reaction is complete, cool the mixture to room temperature.
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The crude product can be purified by vacuum distillation.
Reaction:
(C₆H₅)(2-ClC₆H₄)C=O + PCl₅ → (C₆H₅)(2-ClC₆H₄)CCl₂ + POCl₃
This reaction involves the conversion of a ketone to a gem-dichloride using phosphorus pentachloride.[5]
Reactivity and Chemical Behavior
The reactivity of 1-Chloro-2-[dichloro(phenyl)methyl]benzene is primarily dictated by the dichloromethyl group and the two aromatic rings.
Nucleophilic Substitution
The dichloromethyl group is susceptible to nucleophilic substitution reactions. The two chlorine atoms on the benzylic carbon can be displaced by a variety of nucleophiles. This reactivity is central to its main application.
Friedel-Crafts Reaction for 2-Chlorotrityl Chloride Resin Synthesis
The most significant reaction of 1-Chloro-2-[dichloro(phenyl)methyl]benzene is its use in a Friedel-Crafts alkylation reaction with polystyrene resin to form the 2-chlorotrityl alcohol resin, which is then converted to the final 2-chlorotrityl chloride (2-CTC) resin.
Experimental Workflow for 2-CTC Resin Synthesis:
Figure 1: Workflow for the synthesis of 2-CTC resin.
Safety and Handling
1-Chloro-2-[dichloro(phenyl)methyl]benzene is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
1-Chloro-2-[dichloro(phenyl)methyl]benzene is a valuable chemical intermediate, primarily for the synthesis of 2-chlorotrityl chloride resin used in peptide synthesis. Its chemical properties are defined by the reactive dichloromethyl group and its aromatic nature. While detailed experimental spectral data is not widely available, its synthesis and key reactions are well-documented. Proper handling and storage are necessary to ensure its safe and effective use in research and development.
